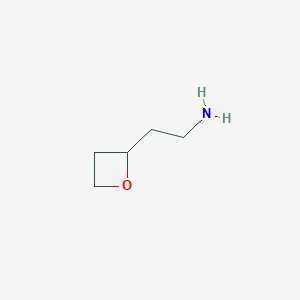

2-(Oxetan-2-yl)ethan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

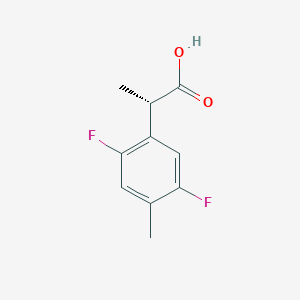

“2-(Oxetan-2-yl)ethan-1-amine” is a chemical compound with the molecular weight of 101.15 . It is also known as 2-(oxetan-3-yl)ethanamine .

Synthesis Analysis

The synthesis of oxetane derivatives, such as “2-(Oxetan-2-yl)ethan-1-amine”, can be achieved through the opening of an epoxide ring with Trimethyloxosulfonium Ylide . This process involves the initial formation of the epoxide followed by ring opening . The yield of this reaction can be improved by increasing the equivalents of trimethyloxosulfonium iodide .Molecular Structure Analysis

The InChI code for “2-(Oxetan-2-yl)ethan-1-amine” is 1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal·mol−1 and THF to tetrahydropyran (THP) at 38 kcal·mol−1 .科学的研究の応用

Metal-Free Photosensitized Oxyimination of Unactivated Alkenes

A study by Patra et al. (2021) presents a metal-free photosensitization protocol that allows the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This method uses oxime carbonate as a bifunctional source for both oxygen- and nitrogen-centered radicals, enabling a complementary regioselectivity compared to Sharpless aminohydroxylation. This approach is highlighted for its use of readily available materials, mild reaction conditions, and its suitability for convergent synthesis in synthetic endeavors, indicating a potential application for 2-(Oxetan-2-yl)ethan-1-amine in creating complex organic molecules with precise functional group placement (Patra et al., 2021).

Amide Synthesis from Alcohols and Amines

Gunanathan et al. (2007) reported a reaction catalyzed by a ruthenium complex that directly acylates primary amines with equimolar amounts of alcohols to produce amides and molecular hydrogen as the only products. This efficient synthesis method avoids the use of stoichiometric coupling agents or corrosive media, underscoring the significance of 2-(Oxetan-2-yl)ethan-1-amine in facilitating green chemistry practices by providing a sustainable pathway for amide bond formation (Gunanathan, Ben‐David, & Milstein, 2007).

Polymerizable Molecules via Catalytic Cycloaddition Reactions

Watanabe et al. (2010) developed a method for creating diverse polymerizable molecules through [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes with functional groups including epoxide and oxetane. This method yielded monomers with a 2,3-dihydro-1H-indene core structure, demonstrating the role of 2-(Oxetan-2-yl)ethan-1-amine in synthesizing novel polymer materials. One specific example highlighted is the polymerization of 5-phenyl-1,3-dihydrospiro[indene-2,3′-oxetane], indicating its utility in material science for producing high-performance polymers (Watanabe et al., 2010).

Safety and Hazards

The safety data sheet for “2-(Oxetan-2-yl)ethan-1-amine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 . Precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, and P501 .

特性

IUPAC Name |

2-(oxetan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-1-5-2-4-7-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNYTHZFYPQOIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(4-(pyrrolidine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2760205.png)

![1-methyl-8-(piperidin-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2760208.png)

![7-(3-chlorophenyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2760210.png)

![Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2760212.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)

![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2760227.png)